2-Chloro-3-methyl-1,8-naphthyridine
Overview
Description
2-Chloro-3-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by their fused-ring structure, which consists of two pyridine rings
Preparation Methods
The synthesis of 2-Chloro-3-methyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridine derivative . Industrial production methods often involve multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-Chloro-3-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antibacterial agents, such as fluoroquinolones, which are used to treat bacterial infections.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: It is employed in the study of molecular interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal activity .
Comparison with Similar Compounds
2-Chloro-3-methyl-1,8-naphthyridine can be compared to other naphthyridine derivatives, such as:
Enoxacin: An antibacterial agent with a similar core structure.
Nalidixic Acid: Another antibacterial compound used in the treatment of urinary tract infections.
Trovafloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-3-methyl-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDSIDZIGXNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CC=C2)N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857631 | |
Record name | 2-Chloro-3-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-45-9 | |
Record name | 2-Chloro-3-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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